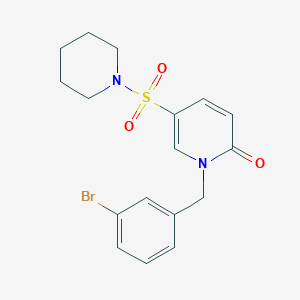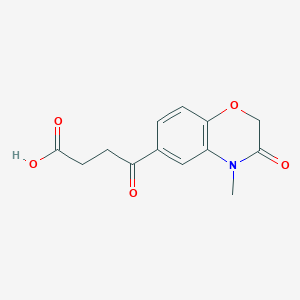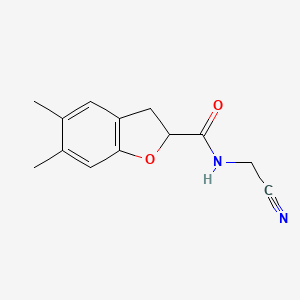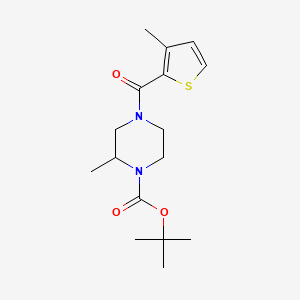
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage.
Biochemical and Physiological Effects:
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is its potent anti-cancer properties. This compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. However, the limitations of this compound include its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Several future directions can be explored in the field of research on tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate. One of the significant areas of research is the development of new drugs for the treatment of cancer. Additionally, this compound can be studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further research can also be conducted to explore the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have potent anti-cancer properties and can inhibit the growth of cancer cells. Further research can be conducted to explore its potential applications in the treatment of other diseases and to understand its mechanism of action.
Métodos De Síntesis
The synthesis of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate has been extensively studied for its potential applications in the field of medicine. One of the significant research areas is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-6-9-22-13(11)14(19)17-7-8-18(12(2)10-17)15(20)21-16(3,4)5/h6,9,12H,7-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGFUUMSRPGNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

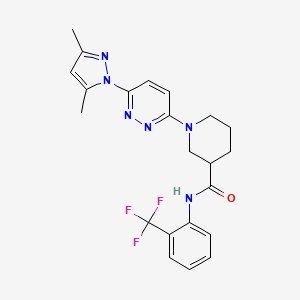
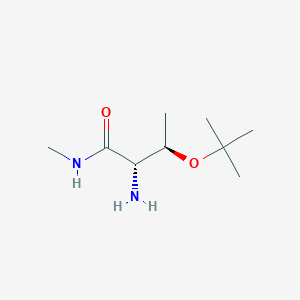
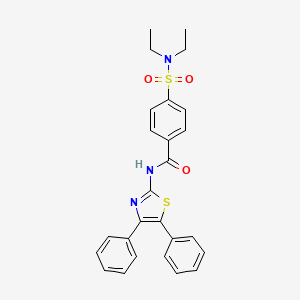
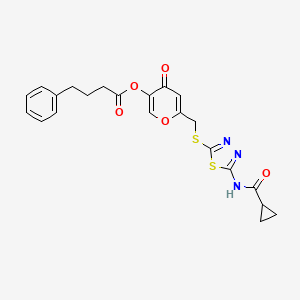
![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
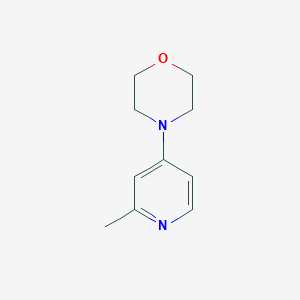
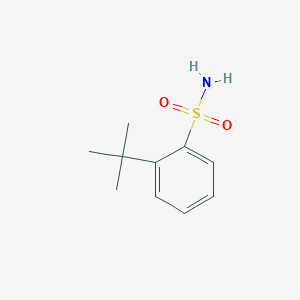
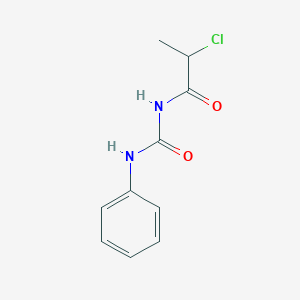
![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)

